N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c1-21-16-19-18-15(22-16)17-14(20)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGBCJDOOJBETA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds in biphenyl derivatives . This method is favored for its mild reaction conditions and functional group tolerance, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is primarily derived from the 1,3,4-thiadiazole moiety. Compounds containing this structure exhibit a range of biological activities including:
- Antimicrobial Activity : Various derivatives of 1,3,4-thiadiazoles have shown significant antibacterial and antifungal properties. For instance, compounds with this moiety have been tested against pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, demonstrating effective inhibition at low concentrations .
- Antiviral Activity : Research indicates that thiadiazole derivatives can inhibit viral replication. In particular, studies on related compounds have shown activity against HIV and HCV by disrupting viral polymerase functions .
- Antitubercular Activity : Some derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis, with certain compounds showing over 90% inhibition at specific concentrations .
- Anti-inflammatory and Analgesic Effects : The anti-inflammatory potential of thiadiazole derivatives has been explored in various studies. Compounds exhibiting these properties can be beneficial in treating conditions characterized by inflammation .
Structure-Activity Relationship (SAR)
Understanding the structural features that contribute to the biological activity of this compound is crucial for optimizing its efficacy. The SAR studies suggest that:
- Substituents on the thiadiazole ring can significantly influence activity; for example, variations in the methylthio group may enhance or reduce potency against specific pathogens .
- The presence of aromatic systems in conjunction with the thiadiazole core often leads to improved pharmacokinetic properties and increased biological activity .
Case Study 1: Antimicrobial Efficacy
A study by A.A. Aly et al. synthesized several thiadiazole derivatives and tested them against various bacterial strains. They found that specific substitutions on the 1,3,4-thiadiazole ring led to enhanced antimicrobial activity against Staphylococcus aureus and Bacillus cereus, indicating that this compound could be a candidate for further development in antimicrobial therapies .
Case Study 2: Antiviral Activity
Research has demonstrated that certain thiadiazole derivatives exhibit antiviral properties by inhibiting HIV replication. For instance, compounds structurally similar to this compound were shown to interfere with viral polymerase activity in vitro. This suggests potential applications in developing new antiviral agents targeting HIV .
Case Study 3: Anti-inflammatory Research
In a study focused on anti-inflammatory effects, several thiadiazole derivatives were evaluated for their ability to reduce inflammation in animal models. The results indicated significant reductions in inflammatory markers in treated groups compared to controls, suggesting that this compound may possess similar therapeutic benefits .
Mechanism of Action
The mechanism of action of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and biphenyl structure allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or antitumor activity .
Comparison with Similar Compounds
Substituent Variations on the 1,3,4-Thiadiazole Ring
Compounds with modifications at the 5-position of the thiadiazole ring exhibit distinct physicochemical and biological behaviors:
Insights :
Heterocyclic Core Modifications
Replacing the 1,3,4-thiadiazole ring with other heterocycles alters electronic properties and bioactivity:
Insights :
Biphenyl Carboxamide Modifications
Variations in the biphenyl moiety influence steric and electronic interactions:
Insights :
Biological Activity
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C15H14N4OS2
- Molecular Weight : 318.42 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown significant activity against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Research indicates that this compound can inhibit cell proliferation and induce apoptosis in tumor cells.
- Cell Lines Tested :
- Human colon cancer (HCT116)
- Human lung cancer (A549)
- Human breast cancer (MCF-7)
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HCT116 | 3.29 | Induction of apoptosis via caspase activation |
| A549 | 0.52 | Inhibition of tubulin polymerization |
| MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |
Antioxidant Activity
Thiadiazole derivatives are also recognized for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : By inducing oxidative stress in cells, it enhances apoptosis in cancer cells.
- Interference with DNA Synthesis : Some studies suggest that thiadiazole derivatives can bind to DNA or interfere with its replication.
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer properties of various thiadiazole derivatives revealed that this compound exhibited superior cytotoxicity against MCF-7 cells compared to standard chemotherapeutic agents. The study utilized flow cytometry to analyze apoptosis and cell cycle progression.
Case Study 2: Antimicrobial Assessment
Another investigation assessed the antimicrobial efficacy of this compound against resistant strains of E. coli and S. aureus. The results indicated a promising inhibition profile that suggests potential use as an alternative therapeutic agent in treating infections caused by multidrug-resistant bacteria.
Q & A
Q. What are the recommended synthetic routes for N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, and what critical reaction parameters influence yield?
The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation between biphenyl-4-carboxylic acid derivatives and 5-(methylthio)-1,3,4-thiadiazol-2-amine precursors.
- Thioether linkage optimization , where reaction conditions (e.g., temperature, solvent polarity, and catalyst use) significantly affect intermediate stability .
Critical parameters include: - Temperature control (reflux vs. room temperature) to prevent side reactions.
- Solvent selection (e.g., DMF for amide coupling, ethanol for thiol-alkylation) to enhance solubility and reaction efficiency .
- Purification methods such as flash chromatography or recrystallization to isolate high-purity products (>95% by HPLC) .
Q. How is the structural integrity of this compound verified post-synthesis?
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) spectroscopy :
- ¹H NMR to confirm proton environments (e.g., biphenyl aromatic protons at δ 7.4–7.8 ppm, methylthio singlet at δ 2.5 ppm).
- ¹³C NMR to validate carbonyl (C=O, ~168 ppm) and thiadiazole ring carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 428.5) .
- Elemental analysis to verify C, H, N, S composition within ±0.3% of theoretical values .
Q. What in vitro assays are suitable for initial screening of its biological activity?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to determine IC₅₀ values .
- Enzyme inhibition studies : Fluorescence-based assays targeting kinases or proteases linked to its thiadiazole scaffold .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?
Discrepancies often arise from:
- Pharmacokinetic factors : Poor bioavailability due to low solubility (logP ~3.5) or metabolic instability of the methylthio group .
- Model complexity : In vivo systems introduce variables like protein binding and tissue penetration.
Methodological solutions : - Structural prodrug design : Masking the carboxamide with ester groups to enhance absorption .
- Metabolite profiling : LC-MS/MS to identify active/inactive derivatives in plasma .
- Dose-response optimization : Adjusting administration routes (e.g., intraperitoneal vs. oral) to improve efficacy .
Q. What strategies optimize the compound’s bioavailability given its physicochemical properties?
Key challenges include:
- Low aqueous solubility (predicted ~0.02 mg/mL) due to hydrophobic biphenyl and thiadiazole moieties.
- Metabolic susceptibility of the methylthio group to oxidation.
Optimization approaches : - Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance dissolution and targeting .
- Co-crystallization : Using hydrophilic co-formers (e.g., succinic acid) to improve solubility .
- Stability assays : Accelerated degradation studies under varying pH and temperature to identify vulnerable sites .
Q. How can computational methods guide the design of derivatives with enhanced target specificity?
- Molecular docking : Simulate interactions with biological targets (e.g., EGFR kinase) to prioritize substituents that improve binding affinity (ΔG < -8 kcal/mol) .
- QSAR modeling : Correlate structural features (e.g., electron-withdrawing groups on the biphenyl ring) with activity trends .
- ADMET prediction : Tools like SwissADME to filter derivatives with favorable pharmacokinetic profiles (e.g., BBB permeability, CYP450 inhibition risks) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
